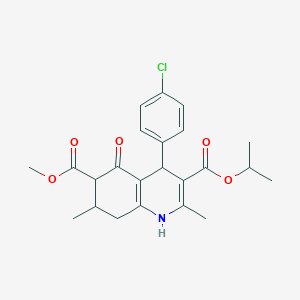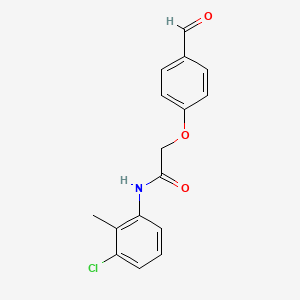
N-(3-chloro-2-methylphenyl)-2-(4-formylphenoxy)acetamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-formylphenoxy)acetamide, commonly known as CFA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CFA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Mecanismo De Acción
The mechanism of action of CFA is not well understood. However, it is believed that CFA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, CFA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CFA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are required to determine the exact biochemical and physiological effects of CFA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFA is its potential as a drug for the treatment of various diseases. It has also been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, which makes it a valuable tool for studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of CFA is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CFA. One of the areas that require further investigation is the mechanism of action of CFA. It is also essential to determine the exact biochemical and physiological effects of CFA in animal models and humans. Furthermore, additional studies are required to investigate the potential applications of CFA in various fields such as medicinal chemistry, material science, and organic synthesis.
Conclusion
In conclusion, CFA is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis of CFA involves the reaction between 3-chloro-2-methylphenylamine and 4-formylphenol in the presence of acetic anhydride and pyridine. CFA has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities and has potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are required to determine the exact biochemical and physiological effects of CFA.
Aplicaciones Científicas De Investigación
CFA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CFA has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-14(17)3-2-4-15(11)18-16(20)10-21-13-7-5-12(9-19)6-8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPKFJJXTIUARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4135583.png)
![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)
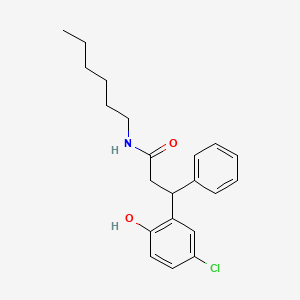
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
amino]phenol](/img/structure/B4135621.png)
![N-{2-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135643.png)
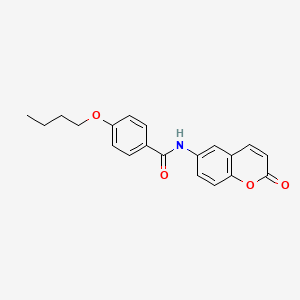
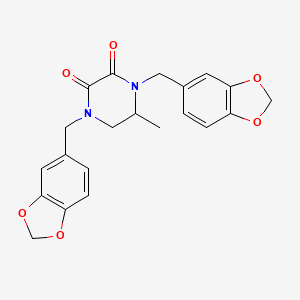
![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
![N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)
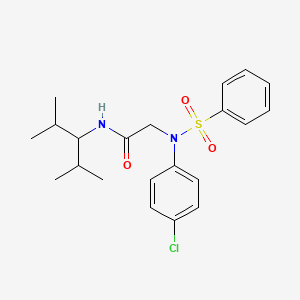
![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)
